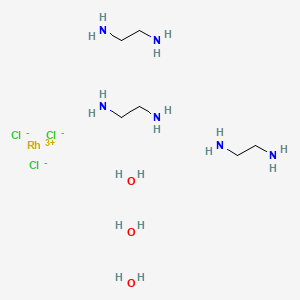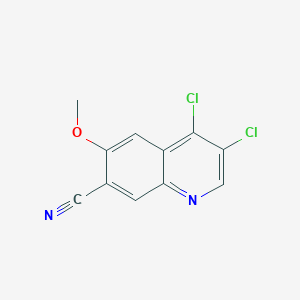
3,4-Dichloro-6-methoxyquinoline-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-6-methoxyquinoline-7-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of chlorine, methoxy, and nitrile functional groups on a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile typically involves multiple steps, starting from quinoline or its derivatives. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups at different positions on the quinoline ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing studies aim to explore its potential as a lead compound for new medications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile exerts its effects involves interactions with specific molecular targets. The presence of the cyano group allows for binding to enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
3,4-Dichloroquinoline-7-carbonitrile
6-Methoxyquinoline-7-carbonitrile
3,4-Dichloro-6-methoxyquinoline
Uniqueness: 3,4-Dichloro-6-methoxyquinoline-7-carbonitrile stands out due to the combination of its chloro, methoxy, and cyano groups, which confer unique chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C11H6Cl2N2O |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
3,4-dichloro-6-methoxyquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2O/c1-16-10-3-7-9(2-6(10)4-14)15-5-8(12)11(7)13/h2-3,5H,1H3 |
Clé InChI |
QCCORLOIERGOLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=CN=C2C=C1C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15363290.png)
![1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)

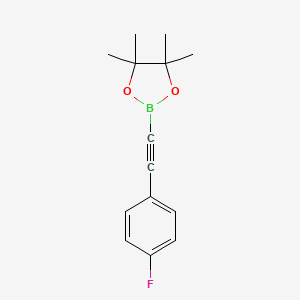

![[2-(4-Tert-butylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B15363312.png)


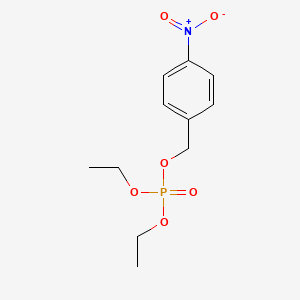
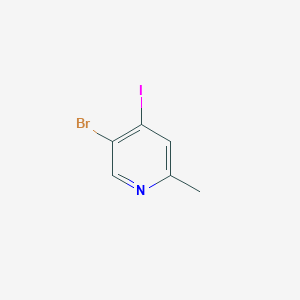

![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
